molecular formula C5H6BrN3 B1523641 4-Bromo-2-hydrazinylpyridine CAS No. 1019918-39-8

4-Bromo-2-hydrazinylpyridine

Cat. No. B1523641
Key on ui cas rn: 1019918-39-8
M. Wt: 188.03 g/mol
InChI Key: JNOVZPGBPRDTHN-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

To a stirring solution of hydrazine monohydrate (16 mL) was added 4-bromo-2-fluoropyridine (3.4 mL, 33.1 mmol). After stirring for 23 hours at room temperature, 4M NaOH (15 mL) and water (30 mL) were added, and the thick suspension was stirred vigorously for 15 minutes. The precipitated solids were filtered off and dried to give the product. 1H NMR (400 MHz, CDCl3) δ 7.91 (d, J=5.4 Hz, 1H), 6.97 (d, J=1.3 Hz, 1H), 6.80 (dd, J=5.4, 1.5 Hz, 1H), 6.05 (br s, 1H), 3.65 (br s, 2H).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Br:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7](F)[CH:6]=1.[OH-].[Na+]>O>[Br:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH:2][NH2:3])[CH:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
O.NN
Name
Quantity
3.4 mL
Type
reactant
Smiles
BrC1=CC(=NC=C1)F
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 23 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the thick suspension was stirred vigorously for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
BrC1=CC(=NC=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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